3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is an aromatic amine with the molecular formula and a molecular weight of approximately 151.16 g/mol. It features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a toluene backbone, specifically at the 3 and 4 positions, respectively. This compound appears as a white to light yellow crystalline powder and is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide .
3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is a small organic molecule with the chemical formula C₈H₉NO₂. It can be synthesized through various methods, including the nitration of p-toluic acid followed by reduction, or the amination of 3-chloro-4-methylbenzoic acid [, ].
Once synthesized, 3-amino-4-methylbenzoic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [, ].
While research on 3-amino-4-methylbenzoic acid is ongoing, it has been explored for various potential applications in scientific research, including:
3-Amino-4-methylbenzoic acid exhibits biological activities that make it a subject of interest in pharmaceutical research. It has been noted for its potential antitumor properties when used as a precursor in the synthesis of cyclopropamitosene compounds. Additionally, it shows some herbicidal activity, indicating its utility in agricultural applications .
Several methods exist for synthesizing 3-amino-4-methylbenzoic acid:
Research indicates that 3-amino-4-methylbenzoic acid may interact with various biological targets, contributing to its antitumor activity. Studies have focused on its role as a precursor in synthesizing compounds that exhibit enhanced biological activity against cancer cells. Moreover, its interactions with herbicides suggest potential synergistic effects when combined with other agricultural chemicals .
Several compounds share structural similarities with 3-amino-4-methylbenzoic acid, including:
Compound Name | Structure | Unique Features |
---|---|---|
4-Amino-3-methylbenzoic acid | C8H9NO2 | Similar structure but different amino positioning |
3-Amino-5-methylbenzoic acid | C8H9NO2 | Contains an additional methyl group at the 5 position |
3-Aminobenzoic acid | C7H7NO2 | Lacks the methyl group on the aromatic ring |
p-Toluic acid | C8H10O2 | No amino group; only contains a carboxylic acid |
These compounds highlight the uniqueness of 3-amino-4-methylbenzoic acid, particularly its specific positioning of functional groups which influences its reactivity and biological properties .
Irritant